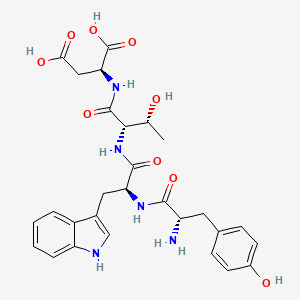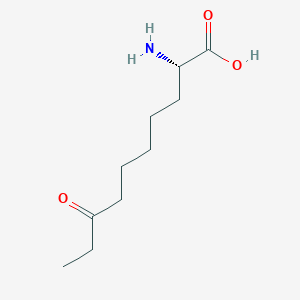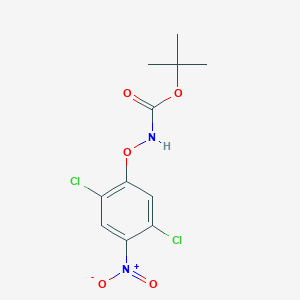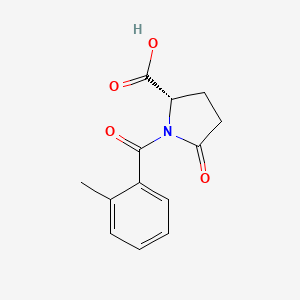![molecular formula C16H20N6O3S B14237978 N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide CAS No. 354589-85-8](/img/structure/B14237978.png)
N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diethylamino group, a nitrothiazole moiety, and a diazenyl linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of the nitrothiazole intermediate. This intermediate is then subjected to diazotization and subsequent coupling with a diethylamino-substituted phenylpropanamide. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The diazenyl linkage can be reduced to form corresponding amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioimaging agent due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological macromolecules, while the nitrothiazole moiety may participate in redox reactions, affecting cellular processes. The diazenyl linkage can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}acetamide
- N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}butanamide
Uniqueness
N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
354589-85-8 |
|---|---|
Molecular Formula |
C16H20N6O3S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[5-(diethylamino)-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]propanamide |
InChI |
InChI=1S/C16H20N6O3S/c1-4-14(23)18-13-9-11(21(5-2)6-3)7-8-12(13)19-20-16-17-10-15(26-16)22(24)25/h7-10H,4-6H2,1-3H3,(H,18,23) |
InChI Key |
YSNYWKMBQLLWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)

![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
